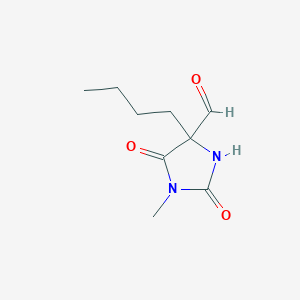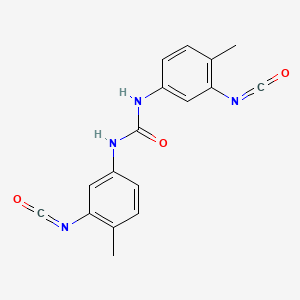
Einecs 226-004-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexyl Methoxycinnamate involves the esterification of 4-methoxycinnamic acid with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of Ethylhexyl Methoxycinnamate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylhexyl Methoxycinnamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids and aldehydes.
Reduction: Reduction produces 4-methoxycinnamic acid and 2-ethylhexanol.
Substitution: Substitution reactions result in various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethylhexyl Methoxycinnamate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and photochemical reactions.
Biology: Investigated for its effects on cellular processes and potential cytotoxicity.
Medicine: Explored for its protective effects against UV radiation and its role in preventing skin cancer.
Wirkmechanismus
Ethylhexyl Methoxycinnamate exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage. The molecular targets include the epidermal cells, where it helps to prevent DNA damage and subsequent skin aging or carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octocrylene: Another UV filter used in sunscreens, known for its stability and ability to absorb both UVA and UVB radiation.
Avobenzone: A UVA filter that is often used in combination with Ethylhexyl Methoxycinnamate for broad-spectrum protection.
Homosalate: A UVB filter that is less stable than Ethylhexyl Methoxycinnamate but still widely used in sunscreens.
Uniqueness
Ethylhexyl Methoxycinnamate is unique due to its high UVB absorption efficiency, stability under sunlight, and compatibility with other sunscreen ingredients. Its ability to be easily incorporated into various formulations makes it a preferred choice in the cosmetic industry .
Eigenschaften
CAS-Nummer |
5206-52-0 |
|---|---|
Molekularformel |
C17H14N4O3 |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
1,3-bis(3-isocyanato-4-methylphenyl)urea |
InChI |
InChI=1S/C17H14N4O3/c1-11-3-5-13(7-15(11)18-9-22)20-17(24)21-14-6-4-12(2)16(8-14)19-10-23/h3-8H,1-2H3,(H2,20,21,24) |
InChI-Schlüssel |
VZWWZEJXAIOUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
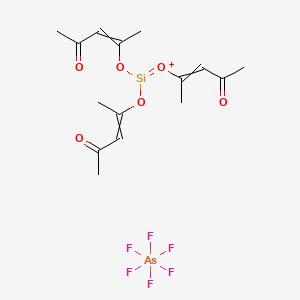
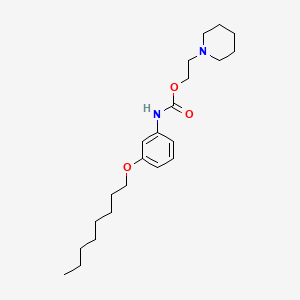
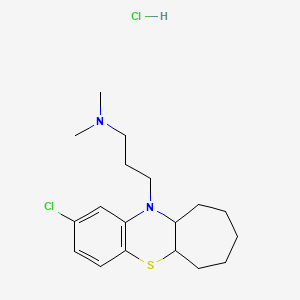
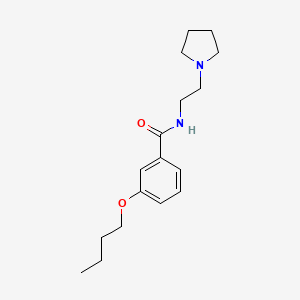
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)

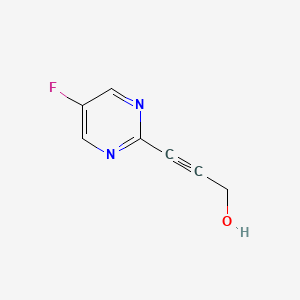
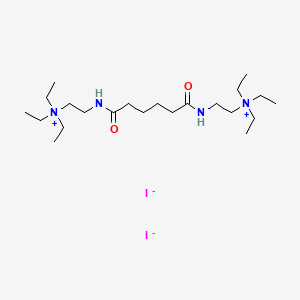
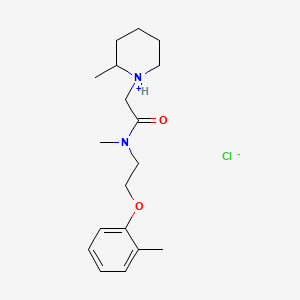
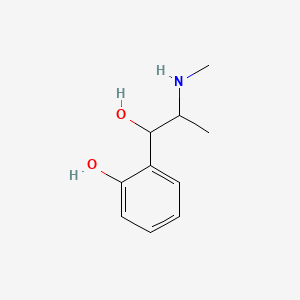
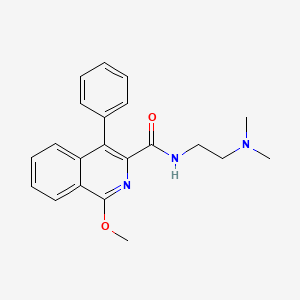
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
